Cas no 1645-50-7 (2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol)

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol is a fluorinated aromatic alcohol featuring a naphthalene backbone and a trifluoroethanol substituent. This compound is of interest in synthetic chemistry due to its electron-withdrawing trifluoromethyl group, which enhances reactivity in nucleophilic and electrophilic transformations. The naphthalene moiety provides a rigid aromatic framework, making it useful as a building block in pharmaceuticals, agrochemicals, and advanced materials. Its structural properties facilitate applications in asymmetric synthesis and catalysis, where steric and electronic effects are critical. The presence of fluorine atoms also improves metabolic stability and lipophilicity, making it valuable in medicinal chemistry research. This compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol structure
1645-50-7 structure
Product Name:2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol
CAS No:1645-50-7
MF:C12H9F3O
MW:226.194473981857
MDL:MFCD00971712
CID:4610503
PubChem ID:3765592
Update Time:2025-06-14

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol
    • alpha-(Trifluoromethyl)naphthalene-2-methanol
    • 2,2,2-trifluoro-1-naphthalen-2-ylethanol
    • 2-Naphthalenemethanol, alpha-(trifluoromethyl)-
    • BAA64550
    • 1-(2-Naphthyl)-2,2,2-trifluoroethanol
    • SY217227
    • Z2582143649
    • SCHEMBL5865834
    • MFCD00971712
    • CS-0245553
    • MLTCXWGPOGVAPM-UHFFFAOYSA-N
    • F72368
    • 1645-50-7
    • AKOS010909729
    • EN300-306497
    • Z838950420
    • 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanol
    • 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol
    • MDL: MFCD00971712
    • Inchi: 1S/C12H9F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,16H
    • InChI Key: MLTCXWGPOGVAPM-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC2C=CC=CC=2C=1)O)(F)F

Computed Properties

  • Exact Mass: 226.06054939g/mol
  • Monoisotopic Mass: 226.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol Pricemore >>

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Additional information on 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol

Comprehensive Guide to 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol (CAS No. 1645-50-7): Properties, Applications, and Industry Insights

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol (CAS No. 1645-50-7) is a fluorinated aromatic alcohol with significant relevance in pharmaceutical and material science research. This compound, characterized by its naphthalene backbone and trifluoroethanol functional group, has garnered attention for its unique physicochemical properties and versatile applications. In this article, we delve into its molecular structure, synthesis pathways, and emerging uses, while addressing frequently asked questions in the scientific community.

The molecular formula of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol is C12H9F3O, with a molar mass of 226.19 g/mol. Its naphthalene ring provides aromatic stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance—a feature highly valued in drug design. Researchers often explore its role as a chiral building block or intermediate in asymmetric synthesis, particularly for bioactive molecules targeting neurological disorders.

Recent studies highlight the compound’s potential in OLED materials, where its fluorescence properties and electron-withdrawing trifluoromethyl group improve device efficiency. This aligns with the growing demand for energy-efficient displays, a hot topic in materials science. Additionally, its derivatives are investigated for anti-inflammatory and antimicrobial activities, responding to the global need for novel therapeutic agents amid rising antibiotic resistance.

Synthesis of CAS No. 1645-50-7 typically involves Grignard reactions between 2-naphthaldehyde and trifluoromethyl reagents, followed by reduction. Optimizing yield and purity remains a focus, as reflected in frequent searches for "synthesis optimization of fluorinated naphthalene derivatives." Environmental considerations also drive interest in green chemistry approaches, such as catalytic hydrogenation or biocatalysis.

From an analytical perspective, 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol is characterized via NMR, HPLC, and mass spectrometry. Its logP value (a measure of lipophilicity) is frequently queried, underscoring its importance in drug permeability predictions. Regulatory compliance, such as REACH and FDA guidelines, is another critical area, especially for pharmaceutical applications.

In conclusion, 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol exemplifies the intersection of fluorine chemistry and aromatic systems, offering solutions to challenges in healthcare and technology. Its adaptability to structure-activity relationship (SAR) studies and material innovation ensures sustained scientific interest, making it a compound to watch in coming years.

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